6-Methoxyquinazolin-4-OL
Overview
Description
6-Methoxyquinazolin-4-OL is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. It features a quinazoline core structure with a methoxy group attached, which can serve as a key intermediate in the synthesis of various pharmacologically active molecules. The compound has been the subject of research due to its potential in the development of anticancer agents, as well as its role in the inhibition of tubulin polymerization, which is a promising target for anticancer drugs .
Synthesis Analysis
The synthesis of derivatives of 6-Methoxyquinazolin-4-OL has been reported through various methods. For instance, a series of indenopyrazoles, which are structurally related to quinazolines, were synthesized from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity . Another study reported the synthesis of diheterocyclic compounds based on triazolyl methoxy phenylquinazolines using a one-pot four-component-click reaction, showcasing the versatility of the quinazoline scaffold in multi-component reactions . Additionally, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one from vanillin through a multi-step process including benzylation, nitration, oxidation, reduction, and cyclization has been described, highlighting the compound's role as an anticancer intermediate .
Molecular Structure Analysis
The molecular structure of 6-Methoxyquinazolin-4-OL derivatives has been elucidated using various analytical techniques. For example, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined by X-ray crystallography, revealing that the molecule belongs to the orthorhombic system and forms a three-dimensional structure via weak hydrogen bonding . This structural information is crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
6-Methoxyquinazolin-4-OL and its derivatives participate in a variety of chemical reactions that are essential for their biological activity. The presence of the methoxy group and other substituents on the quinazoline ring influences the compound's reactivity and interaction with biological targets. For instance, the methoxy group at the R(1) position and a methoxycarbonyl group at the R(2) position were found to be essential for cell growth inhibition activity . The ability to undergo nucleophilic attack, as demonstrated in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, is also a key reaction that allows for further functionalization of the quinazoline core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methoxyquinazolin-4-OL derivatives are influenced by the substituents attached to the quinazoline ring. These properties are important for the compound's solubility, stability, and overall pharmacokinetic profile. For example, the introduction of a benzyloxy group in the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline affects the compound's solubility and may enhance its biological activity . The ability of these compounds to cross the blood-brain barrier, as seen with N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, is another significant property that can determine their potential as central nervous system-active drugs .
Scientific Research Applications
Quinazoline derivatives have drawn immense attention in the field of medicinal chemistry due to their significant biological activities . They are heterocyclic compounds that represent an important group of biologically active compounds . Here are some of the known applications:
- Antifungal Activity : Quinazoline derivatives have been found to exhibit antifungal properties .
- Antiviral Activity : Some quinazoline derivatives have shown potential as antiviral agents .
- Antidiabetic Activity : Certain quinazoline derivatives have been studied for their potential in treating diabetes .
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties .
- Anti-inflammatory Activity : Some quinazoline derivatives have shown anti-inflammatory properties .
- Antibacterial Activity : Quinazoline derivatives have also been found to have antibacterial properties .
Quinazoline derivatives have drawn immense attention in the field of medicinal chemistry due to their significant biological activities . They are heterocyclic compounds that represent an important group of biologically active compounds . Here are some of the known applications:
- Antifungal Activity : Quinazoline derivatives have been found to exhibit antifungal properties .
- Antiviral Activity : Some quinazoline derivatives have shown potential as antiviral agents .
- Antidiabetic Activity : Certain quinazoline derivatives have been studied for their potential in treating diabetes .
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties .
- Anti-inflammatory Activity : Some quinazoline derivatives have shown anti-inflammatory properties .
- Antibacterial Activity : Quinazoline derivatives have also been found to have antibacterial properties .
Safety And Hazards
properties
IUPAC Name |
6-methoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFVNLZQAOGUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444971 | |
Record name | 6-METHOXYQUINAZOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinazolin-4-OL | |
CAS RN |
19181-64-7 | |
Record name | 6-METHOXYQUINAZOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.